2-((E)-2-((E)-2-(Diphenylamino)-3-((E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-benzo[g]indol-2-ylidene)ethylidene)cyclopent-1-en-1-yl)vinyl)-1,3,3-trimethyl-3H-benzo[g]indol-1-ium tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1E)-2-[(3E)-2-(diphenylamino)-3-{2-[(2E)-1,3,3-trimethyl-1H,2H,3H-benzo[g]indol-2-ylidene]ethylidene}cyclopent-1-en-1-yl]ethenyl]-1,3,3-trimethyl-3H-benzo[g]indol-1-ium; tetrafluoroboranuide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its extended conjugated system, which imparts significant electronic and optical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-2-[(3E)-2-(diphenylamino)-3-{2-[(2E)-1,3,3-trimethyl-1H,2H,3H-benzo[g]indol-2-ylidene]ethylidene}cyclopent-1-en-1-yl]ethenyl]-1,3,3-trimethyl-3H-benzo[g]indol-1-ium; tetrafluoroboranuide typically involves multi-step organic reactions. The process begins with the preparation of the benzo[g]indole core, followed by the introduction of the diphenylamino and cyclopentene groups through a series of condensation and cyclization reactions. The final step involves the formation of the tetrafluoroboranuide salt.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(1E)-2-[(3E)-2-(diphenylamino)-3-{2-[(2E)-1,3,3-trimethyl-1H,2H,3H-benzo[g]indol-2-ylidene]ethylidene}cyclopent-1-en-1-yl]ethenyl]-1,3,3-trimethyl-3H-benzo[g]indol-1-ium; tetrafluoroboranuide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve solvents like dichloromethane or ethanol, with temperature and pH control to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinonoid derivatives, while reduction can produce dihydro compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-[(1E)-2-[(3E)-2-(diphenylamino)-3-{2-[(2E)-1,3,3-trimethyl-1H,2H,3H-benzo[g]indol-2-ylidene]ethylidene}cyclopent-1-en-1-yl]ethenyl]-1,3,3-trimethyl-3H-benzo[g]indol-1-ium; tetrafluoroboranuide has several scientific research applications, including:
Chemistry: Used as a fluorescent probe due to its strong fluorescence properties.
Biology: Employed in bioimaging and as a marker for cellular studies.
Medicine: Investigated for potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mechanism of Action
The mechanism of action of 2-[(1E)-2-[(3E)-2-(diphenylamino)-3-{2-[(2E)-1,3,3-trimethyl-1H,2H,3H-benzo[g]indol-2-ylidene]ethylidene}cyclopent-1-en-1-yl]ethenyl]-1,3,3-trimethyl-3H-benzo[g]indol-1-ium; tetrafluoroboranuide involves its interaction with molecular targets through its extended conjugated system. This allows the compound to participate in electron transfer processes, interact with biological macromolecules, and exhibit fluorescence. The pathways involved include binding to specific proteins and nucleic acids, leading to changes in their structure and function.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1E)-2-[(3E)-2-(diphenylamino)-3-{2-[(2E)-1,3,3-trimethyl-1H,2H,3H-benzo[g]indol-2-ylidene]ethylidene}cyclopent-1-en-1-yl]ethenyl]-1,3,3-trimethyl-3H-benzo[g]indol-1-ium chloride
- 2-[(1E)-2-[(3E)-2-(diphenylamino)-3-{2-[(2E)-1,3,3-trimethyl-1H,2H,3H-benzo[g]indol-2-ylidene]ethylidene}cyclopent-1-en-1-yl]ethenyl]-1,3,3-trimethyl-3H-benzo[g]indol-1-ium bromide
Uniqueness
The uniqueness of 2-[(1E)-2-[(3E)-2-(diphenylamino)-3-{2-[(2E)-1,3,3-trimethyl-1H,2H,3H-benzo[g]indol-2-ylidene]ethylidene}cyclopent-1-en-1-yl]ethenyl]-1,3,3-trimethyl-3H-benzo[g]indol-1-ium; tetrafluoroboranuide lies in its specific combination of functional groups and the resulting electronic properties. This makes it particularly suitable for applications requiring strong fluorescence and electron transfer capabilities.
Properties
Molecular Formula |
C51H48BF4N3 |
---|---|
Molecular Weight |
789.8 g/mol |
IUPAC Name |
N-phenyl-N-[(5E)-2-[(E)-2-(1,3,3-trimethylbenzo[g]indol-1-ium-2-yl)ethenyl]-5-[(2E)-2-(1,3,3-trimethylbenzo[g]indol-2-ylidene)ethylidene]cyclopenten-1-yl]aniline;tetrafluoroborate |
InChI |
InChI=1S/C51H48N3.BF4/c1-50(2)43-31-27-35-17-13-15-23-41(35)48(43)52(5)45(50)33-29-37-25-26-38(47(37)54(39-19-9-7-10-20-39)40-21-11-8-12-22-40)30-34-46-51(3,4)44-32-28-36-18-14-16-24-42(36)49(44)53(46)6;2-1(3,4)5/h7-24,27-34H,25-26H2,1-6H3;/q+1;-1 |
InChI Key |
WYLKSBMVSXUMQW-UHFFFAOYSA-N |
Isomeric SMILES |
[B-](F)(F)(F)F.CC1(C2=C(C3=CC=CC=C3C=C2)[N+](=C1/C=C/C4=C(/C(=C/C=C/5\C(C6=C(N5C)C7=CC=CC=C7C=C6)(C)C)/CC4)N(C8=CC=CC=C8)C9=CC=CC=C9)C)C |
Canonical SMILES |
[B-](F)(F)(F)F.CC1(C2=C(C3=CC=CC=C3C=C2)[N+](=C1C=CC4=C(C(=CC=C5C(C6=C(N5C)C7=CC=CC=C7C=C6)(C)C)CC4)N(C8=CC=CC=C8)C9=CC=CC=C9)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.